3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride 3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 193818-07-4
VCID: VC2875406
InChI: InChI=1S/C9H12N2O2.ClH/c1-11(7-4-9(12)13)8-2-5-10-6-3-8;/h2-3,5-6H,4,7H2,1H3,(H,12,13);1H
SMILES: CN(CCC(=O)O)C1=CC=NC=C1.Cl
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol

3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride

CAS No.: 193818-07-4

Cat. No.: VC2875406

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride - 193818-07-4

Specification

CAS No. 193818-07-4
Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
IUPAC Name 3-[methyl(pyridin-4-yl)amino]propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H12N2O2.ClH/c1-11(7-4-9(12)13)8-2-5-10-6-3-8;/h2-3,5-6H,4,7H2,1H3,(H,12,13);1H
Standard InChI Key YAYZTFKCSNKVMW-UHFFFAOYSA-N
SMILES CN(CCC(=O)O)C1=CC=NC=C1.Cl
Canonical SMILES CN(CCC(=O)O)C1=CC=NC=C1.Cl

Introduction

Chemical Properties and Structure

3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride (CAS No.: 193818-07-4) is a crystalline solid with a molecular formula of C9H13ClN2O2 and a molecular weight of 216.66 g/mol. The compound consists of a pyridine ring with a methylamino group at the 4-position, connected to a propanoic acid moiety. The structure incorporates a tertiary amine functionality linking the pyridine ring and propanoic acid chain.

The chemical structure can be represented by the following identifiers:

PropertyValue
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
IUPAC Name3-[methyl(pyridin-4-yl)amino]propanoic acid;hydrochloride
SMILESCN(CCC(=O)O)C1=CC=NC=C1 (free base)
Standard InChIInChI=1S/C9H12N2O2.ClH/c1-11(7-4-9(12)13)8-2-5-10-6-3-8;/h2-3,5-6H,4,7H2,1H3,(H,12,13);1H
Standard InChIKeyYAYZTFKCSNKVMW-UHFFFAOYSA-N
CAS Number193818-07-4

The free base of this compound (without the hydrochloride) has a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol . It features a carboxylic acid group that typically exists in ionized form at physiological pH, potentially contributing to its solubility and pharmacokinetic properties.

Physical PropertyCharacteristic
AppearanceWhite to off-white crystalline solid
SolubilityHighly soluble in water; moderately soluble in lower alcohols
pH (aqueous solution)Acidic due to hydrochloride salt formation
StabilityGenerally stable under normal laboratory conditions
HygroscopicityMay be hygroscopic, requiring proper storage

The compound's solubility profile makes it particularly suitable for biological testing and pharmaceutical formulations that require aqueous solubility. The salt form generally improves water solubility compared to the free base, which is a common consideration for compounds intended for biological applications.

Package SizeAvailability
100 mgStandard catalog item
1 gStandard catalog item
5 gStandard catalog item
Custom quantitiesAvailable upon request

Lead time for obtaining this compound is approximately 65 days according to vendor information.

Hazard ClassificationHazard Statement
Skin Irritant (H315)Causes skin irritation
Eye Irritant (H319)Causes serious eye irritation
Respiratory Irritant (H335)May cause respiratory irritation

Appropriate precautionary measures include:

Precautionary StatementRecommendation
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

When working with this compound, proper ventilation, personal protective equipment, and adherence to laboratory safety protocols are strongly recommended. The compound should be stored in a tightly closed container in a dry, well-ventilated place.

Structural Relationships with Similar Compounds

Several structurally related compounds share similarities with 3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride, providing additional insight into its potential properties and applications. Among these related compounds are:

3-[(Pyridin-4-ylmethyl)amino]propanoic acid

This closely related compound (CAS: 773109-99-2) differs primarily in the position of the methyl group, which is attached to the methylene bridge rather than directly to the nitrogen atom . It has a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol. The structural difference likely influences its binding properties and potential biological activities.

3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride

Another structurally related compound (CAS: 1955531-90-4) has a different arrangement of the amino group, with the amine directly attached to the carbon of the propanoic acid chain rather than forming a bridge . This compound has a molecular formula of C8H12Cl2N2O2 and a molecular weight of 239.10 g/mol.

These structural relationships are illustrated in the following table:

CompoundKey Structural DifferenceCAS NumberMolecular Formula
3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochlorideN-methyl group with tertiary amine193818-07-4C9H13ClN2O2
3-[(Pyridin-4-ylmethyl)amino]propanoic acidMethyl on methylene bridge773109-99-2C9H12N2O2
3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloridePrimary amine at C3 position1955531-90-4C8H12Cl2N2O2

These structural relationships provide valuable insights into potential structure-activity relationships that could guide further research and development using these compounds.

Research Context

The broader research context surrounding compounds like 3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride reveals potential directions for future investigation. Similar pyridine-containing structures have been explored in various therapeutic contexts, including:

Protein Interaction Studies

Some pyridine derivatives have been investigated for their ability to interact with proteins involved in apoptosis regulation. For instance, certain pyridine-containing compounds have shown activity as MCL-1 inhibitors . The structural features of 3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride might allow for similar protein-binding capabilities, though specific studies would be needed to confirm this activity.

Structure-Activity Relationship Studies

The existence of various structural analogues with differing substitution patterns provides an opportunity for comprehensive structure-activity relationship (SAR) studies. These studies could help elucidate how subtle structural changes affect binding properties, solubility, metabolic stability, and other pharmacologically relevant parameters .

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